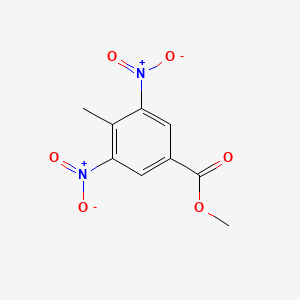

Methyl 4-methyl-3,5-dinitrobenzoate

Description

BenchChem offers high-quality Methyl 4-methyl-3,5-dinitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methyl-3,5-dinitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPWXQIRPQMEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402430 | |

| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49592-71-4 | |

| Record name | methyl 4-methyl-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 4-methyl-3,5-dinitrobenzoate from 4-methyl-3,5-dinitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 4-methyl-3,5-dinitrobenzoate from 4-methyl-3,5-dinitrobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a well-established and efficient acid-catalyzed reaction. While a specific protocol for this exact transformation is not extensively documented in publicly available literature, this guide extrapolates from established procedures for structurally analogous compounds.

Reaction Principle

The synthesis involves the esterification of 4-methyl-3,5-dinitrobenzoic acid with methanol, catalyzed by a strong acid, typically concentrated sulfuric acid. The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester product.

Experimental Protocol

The following protocol is a generalized procedure derived from the synthesis of similar dinitrobenzoic acid methyl esters.[1][2][3] Researchers should optimize the reaction conditions for their specific needs.

Materials:

-

4-methyl-3,5-dinitrobenzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3,5-dinitrobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 26 hours.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.[1][2]

-

Work-up:

-

If a precipitate forms, it can be collected by filtration and washed with cold methanol.[1]

-

Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue is then diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate.[3][4]

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[3][4]

-

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 4-methyl-3,5-dinitrobenzoate can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a product of high purity.[2]

Quantitative Data from Analogous Syntheses

The following table summarizes reaction parameters from the synthesis of structurally similar compounds, which can serve as a benchmark for the synthesis of Methyl 4-methyl-3,5-dinitrobenzoate.

| Product | Reactants | Catalyst | Reaction Time | Yield | Reference |

| Methyl 3,5-dinitrobenzoate | 3,5-dinitrobenzoic acid, Methanol | Sulfuric Acid | ~26 hours (reflux) | 92% | [1] |

| Methyl 4-chloro-3,5-dinitrobenzoate | 4-chloro-3,5-dinitrobenzoic acid, Methanol | Sulfuric Acid | 18 hours (reflux) | 89% | [2] |

| Methyl 4-methyl-3-nitrobenzoate | 4-methyl-3-nitrobenzoic acid, Methanol | Sulfuric Acid | 4 hours (reflux) | 95% | [4] |

Visualizing the Workflow and Reaction

To aid in the conceptualization of the process, the following diagrams illustrate the experimental workflow and the chemical reaction.

References

physical and chemical properties of Methyl 4-methyl-3,5-dinitrobenzoate

Technical Guide: Methyl 4-methyl-3,5-dinitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Core Physical and Chemical Properties of Methyl 4-methyl-3,5-dinitrobenzoate

This technical guide provides a comprehensive overview of the , a nitroaromatic compound with potential applications in pharmaceutical research and development. This document is intended to serve as a valuable resource for researchers and scientists involved in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

Methyl 4-methyl-3,5-dinitrobenzoate is an ester derivative of benzoic acid. Its core structure consists of a benzene ring substituted with a methyl group, two nitro groups, and a methyl ester functional group.

Table 1: Chemical Identifiers of Methyl 4-methyl-3,5-dinitrobenzoate

| Identifier | Value |

| IUPAC Name | methyl 4-methyl-3,5-dinitrobenzoate[1] |

| CAS Number | 49592-71-4[1] |

| Molecular Formula | C₉H₈N₂O₆[1] |

| Molecular Weight | 240.17 g/mol [1] |

| Canonical SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])C(=O)OC)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3[1] |

| InChIKey | GQPWXQIRPQMEIJ-UHFFFAOYSA-N[1] |

Table 2: Physical Properties of Methyl 4-methyl-3,5-dinitrobenzoate

| Property | Value | Source |

| Melting Point | Not available (precursor 4-Methyl-3,5-dinitrobenzoic acid: 155-158 °C)[2] | Experimental (for precursor) |

| Boiling Point | 359.8 ± 37.0 °C | Predicted |

| Density | 1.599 ± 0.06 g/cm³ | Predicted |

| XLogP3 | 1.7 | Computed[1] |

| Hydrogen Bond Donor Count | 0 | Computed[1] |

| Hydrogen Bond Acceptor Count | 6 | Computed[1] |

| Rotatable Bond Count | 3 | Computed[1] |

| Exact Mass | 240.03823598 Da | Computed[1] |

| Monoisotopic Mass | 240.03823598 Da | Computed[1] |

| Topological Polar Surface Area | 118 Ų | Computed[1] |

| Heavy Atom Count | 17 | Computed[1] |

Synthesis

The synthesis of Methyl 4-methyl-3,5-dinitrobenzoate can be achieved through the Fischer esterification of its corresponding carboxylic acid, 4-methyl-3,5-dinitrobenzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from the general procedure for the synthesis of similar methyl esters.

Materials:

-

4-methyl-3,5-dinitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3,5-dinitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude Methyl 4-methyl-3,5-dinitrobenzoate can be purified by recrystallization or column chromatography.

Caption: Synthesis of Methyl 4-methyl-3,5-dinitrobenzoate via Fischer Esterification.

Spectroscopic Properties (Predicted)

Table 3: Predicted Spectroscopic Data for Methyl 4-methyl-3,5-dinitrobenzoate

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (2H, singlet or two closely spaced doublets) in the range of 8.5-9.0 ppm. - Methyl ester protons (3H, singlet) around 4.0 ppm. - Aromatic methyl protons (3H, singlet) around 2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester at ~165 ppm. - Aromatic carbons attached to nitro groups at ~148 ppm. - Other aromatic carbons between 120-140 ppm. - Methyl ester carbon at ~53 ppm. - Aromatic methyl carbon at ~20 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration of the ester around 1720-1730 cm⁻¹. - Asymmetric and symmetric NO₂ stretching vibrations around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C-O stretching of the ester around 1250-1300 cm⁻¹. - Aromatic C-H and C=C stretching vibrations in their characteristic regions. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 240. - Fragmentation pattern may show loss of the methoxy group (-OCH₃, m/z = 209), the carboxyl methyl group (-COOCH₃, m/z = 181), and nitro groups (-NO₂, m/z = 194 and 148). |

Reactivity and Potential Applications in Drug Development

Nitroaromatic compounds are known for their diverse biological activities, which are often linked to the bioreduction of the nitro group.

Chemical Reactivity

The electron-withdrawing nature of the two nitro groups makes the aromatic ring of Methyl 4-methyl-3,5-dinitrobenzoate electron-deficient. This facilitates nucleophilic aromatic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Potential Therapeutic Relevance

The presence of nitro groups is a key feature in several approved drugs with antibacterial, antiprotozoal, and anticancer activities. The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells or microorganisms to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules like DNA and proteins.

Given this precedent, Methyl 4-methyl-3,5-dinitrobenzoate could be investigated for its potential as:

-

An antimicrobial agent: Its ability to undergo bioreduction could lead to cytotoxic effects in bacteria or fungi.

-

A prodrug: The dinitrobenzoate moiety could be used to mask a pharmacologically active molecule, potentially improving its pharmacokinetic properties.

References

An In-depth Technical Guide to 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (CAS 19716-56-4)

Disclaimer: The initial CAS number provided (49592-71-4) corresponds to methyl 4-methyl-3,5-dinitrobenzoate. However, the request for information relevant to researchers and drug development professionals, particularly concerning signaling pathways, suggests a focus on a more biologically active scaffold. Given the accompanying query for "4-((2-benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)oxy)aniline," this guide will focus on the well-documented and structurally related compound, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), CAS 19716-56-4. This compound is a known endogenous neurotoxin and is of significant interest in neurodegenerative disease research.[1][2][3][4][5][6]

This technical guide provides a comprehensive overview of the chemical properties, suppliers, biological activity, and relevant experimental protocols for 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.

Chemical and Physical Properties

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a benzyltetrahydroisoquinoline derivative.[1][7] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19716-56-4 | [1][5][7][8][9][10] |

| Molecular Formula | C16H17N | [7][8][9] |

| Molecular Weight | 223.31 g/mol | [7] |

| IUPAC Name | 1-benzyl-1,2,3,4-tetrahydroisoquinoline | [7] |

| Synonyms | 1BnTIQ, (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline | [1][7] |

| Physical Description | Solid | [7] |

Suppliers

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is available from several chemical suppliers for research purposes.

| Supplier | Product Name | CAS Number |

| ChemicalBook | 1-BENZYL-1,2,3,4-TETRAHYDROISOQUINOLINE | 19716-56-4 |

| Santa Cruz Biotechnology | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 155413-72-2 |

| MedChemExpress | 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline | 19716-56-4 |

| Shanghai Litong Chemical Technology Co.,Ltd. | 1-BENZYL-1,2,3,4-TETRAHYDROISOQUINOLINE | 19716-56-4 |

| Capot Chemical Co.,Ltd | 1-BENZYL-1,2,3,4-TETRAHYDROISOQUINOLINE | 19716-56-4 |

Biological Activity and Mechanism of Action

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is an endogenous neurotoxin that has been implicated in the pathogenesis of Parkinson's disease.[2][3][4] It is found in the cerebrospinal fluid of patients with Parkinson's disease at concentrations approximately three times higher than in control subjects.[3] The biological activity of 1BnTIQ is primarily associated with its effects on the dopaminergic system.

Interaction with the Dopaminergic System

The dopaminergic pathways in the brain, which include the nigrostriatal, mesolimbic, and mesocortical pathways, are crucial for motor control, motivation, and reward.[11][12] Dysfunction of these pathways is linked to several neurological and psychiatric disorders.[13] 1BnTIQ has been shown to disturb the behavioral and biochemical effects of L-DOPA, a primary treatment for Parkinson's disease.[2]

-

Dopamine Levels: Acute administration of 1BnTIQ has been shown to increase the extracellular concentration of dopamine in the rat striatum.[14] This effect is thought to be mediated through the activation of dopaminergic nigrostriatal neurons via the dopamine transporter (DAT).[14] However, chronic exposure to 1BnTIQ can impair dopamine release.[4]

-

Neurotoxicity and Apoptosis: 1BnTIQ induces dopaminergic cell death through apoptosis.[3] In vitro studies using human dopaminergic SH-SY5Y cells have demonstrated that 1BnTIQ decreases cell viability, increases lipid peroxidation, and elevates the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-xL.[3][15] It also leads to the activation of caspase-3, a key effector in the apoptotic cascade.[2][3][15]

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon existing research. Below are summaries of methodologies used in studies of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.

In Vivo Neurochemical and Behavioral Analysis in Rats

This protocol describes a general approach for studying the effects of 1BnTIQ on dopamine metabolism and behavior in a rat model.[2][14]

-

Animal Model: Male Wistar rats are typically used.

-

Compound Administration: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered via intraperitoneal (i.p.) injection at doses ranging from 20 to 80 mg/kg.[14][16]

-

In Vivo Microdialysis: To measure extracellular dopamine levels, a microdialysis probe is surgically implanted into the striatum of anesthetized rats. Following a recovery period, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after 1BnTIQ administration.

-

Neurochemical Analysis: Dopamine and its metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Behavioral Analysis: Locomotor activity is monitored using automated activity chambers. Rotational behavior can be assessed in 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of Parkinson's disease.[14]

In Vitro Neurotoxicity Assay Using SH-SY5Y Cells

This protocol outlines a method for assessing the neurotoxic and apoptotic effects of 1BnTIQ in a human dopaminergic cell line.[3]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are treated with varying concentrations of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (e.g., 50, 100, 500 µM) for a specified duration (e.g., 24-48 hours).[15]

-

Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[15]

-

Apoptosis Assays:

-

Caspase-3 Activity: The activity of caspase-3 is measured using a fluorometric or colorimetric assay kit.

-

Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1.[15]

-

Protein Expression: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins are determined by Western blotting.

-

Nuclear Staining: Apoptotic nuclei are visualized by staining with Hoechst 33342.[15]

-

Conclusion

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (CAS 19716-56-4) is a critical molecule for research into the mechanisms of neurodegenerative diseases, particularly Parkinson's disease. Its well-documented effects on the dopaminergic system, including the induction of apoptosis in dopaminergic neurons, make it a valuable tool for drug development professionals and scientists in this field. This guide provides a foundational understanding of its properties and the experimental approaches to further investigate its biological role.

References

- 1. 1-BENZYL-1,2,3,4-TETRAHYDROISOQUINOLINE | 19716-56-4 [chemicalbook.com]

- 2. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Parkinsonism-Inducing Toxin, Strongly Potentiates MAO-Dependent Dopamine Oxidation and Impairs Dopamine Release: Ex vivo and In vivo Neurochemical Studies | springermedicine.com [springermedicine.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Benzyl-1,2,3,4-tetrahydro-isoquinoline | Measles Who [who-measles.org]

- 7. 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-, [webbook.nist.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical and pathological study of endogenous 1-benzyl-1,2,3,4-tetrahydroisoquinoline-induced parkinsonism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Methyl Group in Methyl 4-methyl-3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the methyl group in Methyl 4-methyl-3,5-dinitrobenzoate. Due to the presence of two strongly electron-withdrawing nitro groups on the aromatic ring, the benzylic protons of the methyl group exhibit enhanced reactivity, making this moiety a key site for synthetic transformations. This document details the principal reactions, provides illustrative experimental protocols, and presents quantitative data from analogous systems to guide further research and development.

Core Reactivity Principles

The reactivity of the methyl group in Methyl 4-methyl-3,5-dinitrobenzoate is predominantly influenced by the two nitro groups at the meta positions relative to the methyl group. These groups exert a powerful electron-withdrawing effect, which acidifies the benzylic protons and stabilizes radical intermediates. Consequently, the methyl group is susceptible to oxidation, halogenation, and condensation reactions.

Key Reactions and Experimental Protocols

Oxidation to Carboxylic Acid

The methyl group can be oxidized to a carboxylic acid, yielding Methyl 3,5-dinitroterephthalate. This transformation is valuable for introducing a second carboxylic acid functionality, which can be further modified. A common method for this oxidation involves the use of a strong oxidizing agent such as potassium permanganate.

Experimental Protocol: Oxidation of the Methyl Group

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 4-methyl-3,5-dinitrobenzoate (1 equivalent) in a mixture of pyridine and water (e.g., 10:1 v/v).

-

Addition of Oxidant: Heat the mixture to reflux. Add potassium permanganate (3-4 equivalents) portion-wise over a period of 1-2 hours to control the exothermic reaction.

-

Reaction Monitoring: Continue heating at reflux for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Acidification and Extraction: Acidify the combined filtrate with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the crude dicarboxylic acid.

-

Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reactant | Reagents | Product | Typical Yield (Analogous Systems) |

| Methyl 4-methyl-3,5-dinitrobenzoate | Potassium Permanganate, Pyridine, Water | Methyl 3,5-dinitroterephthalate | 70-85% |

Free-Radical Halogenation

The benzylic protons of the methyl group are susceptible to free-radical halogenation, typically using N-bromosuccinimide (NBS) for bromination or sulfuryl chloride for chlorination, in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction provides a route to 4-(halomethyl) derivatives, which are versatile intermediates for nucleophilic substitution reactions.

Experimental Protocol: Free-Radical Bromination

-

Reaction Setup: To a solution of Methyl 4-methyl-3,5-dinitrobenzoate (1 equivalent) in a non-polar solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Initiation: Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant | Reagents | Product | Typical Yield (Analogous Systems) |

| Methyl 4-methyl-3,5-dinitrobenzoate | N-Bromosuccinimide, Benzoyl Peroxide, CCl₄ | Methyl 4-(bromomethyl)-3,5-dinitrobenzoate | 60-80% |

Condensation Reactions

The increased acidity of the methyl group's protons, due to the electron-withdrawing nitro groups, suggests the potential for condensation reactions with aldehydes and other electrophiles under basic conditions, such as the Knoevenagel condensation.[1] This would lead to the formation of a styryl derivative.

Experimental Protocol: Knoevenagel-type Condensation

-

Reaction Setup: In a suitable solvent such as ethanol or toluene, dissolve Methyl 4-methyl-3,5-dinitrobenzoate (1 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Reaction Conditions: Heat the reaction mixture to reflux, and if necessary, remove the water formed during the reaction using a Dean-Stark apparatus.

-

Reaction Monitoring: Monitor the formation of the product by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to yield the styryl product.

| Reactant | Reagents | Product |

| Methyl 4-methyl-3,5-dinitrobenzoate | Aromatic Aldehyde, Piperidine, Toluene | Methyl 4-(2-arylvinyl)-3,5-dinitrobenzoate |

Visualizing Reaction Pathways and Workflows

Logical Relationship of Methyl Group Reactivity

Caption: Key reaction pathways of the methyl group.

Experimental Workflow for Oxidation

Caption: Experimental workflow for oxidation.

Experimental Workflow for Free-Radical Halogenation

References

Unlocking Synthetic Versatility: A Technical Guide to the Potential Applications of Methyl 4-methyl-3,5-dinitrobenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-3,5-dinitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. The presence of two nitro groups on the benzene ring, ortho and para to the methyl group and meta to the methyl ester, activates the molecule for a variety of transformations. This technical guide details the synthesis of Methyl 4-methyl-3,5-dinitrobenzoate and explores its primary potential application: the reduction of its dinitro functionalities to yield Methyl 3,5-diamino-4-methylbenzoate. This diamino derivative serves as a valuable precursor for the synthesis of a diverse range of complex molecules, including pharmaceuticals and advanced materials. This document provides detailed, inferred experimental protocols and summarizes key data to facilitate its use in research and development.

Introduction

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with desired chemical and biological properties. Methyl 4-methyl-3,5-dinitrobenzoate, while not extensively documented in the literature for its direct applications, presents as a molecule of considerable synthetic potential. Its utility is primarily derived from the two electron-withdrawing nitro groups, which can be readily transformed into amino functionalities. Aromatic diamines are crucial intermediates in the synthesis of heterocycles, polyamides, and other materials with applications in medicinal chemistry and materials science.[1] This guide will provide a comprehensive overview of the synthesis of Methyl 4-methyl-3,5-dinitrobenzoate and delve into its most promising application as a precursor to Methyl 3,5-diamino-4-methylbenzoate, offering detailed experimental insights based on analogous chemical transformations.

Synthesis of Methyl 4-methyl-3,5-dinitrobenzoate

The synthesis of Methyl 4-methyl-3,5-dinitrobenzoate is most effectively achieved through a two-step process: the dinitration of 4-methylbenzoic acid (p-toluic acid) followed by Fischer esterification of the resulting dinitrobenzoic acid.

Step 1: Synthesis of 4-Methyl-3,5-dinitrobenzoic Acid

The first step involves the dinitration of 4-methylbenzoic acid. The methyl group is an ortho-, para-director; however, under forcing nitrating conditions, the nitro groups are directed to the positions meta to the deactivating carboxylic acid group, which are also ortho to the methyl group.

Experimental Protocol (Inferred from the synthesis of 3,5-dinitrobenzoic acid[2]):

-

In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-water bath, add 4-methylbenzoic acid.

-

Slowly add concentrated sulfuric acid while stirring until the solid is completely dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat cautiously on a steam bath for an additional 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 4-Methyl-3,5-dinitrobenzoic Acid.[3]

| Parameter | Value |

| Starting Material | 4-Methylbenzoic Acid |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-15 °C (addition), then elevated |

| Work-up | Precipitation on ice, filtration |

| Purification | Recrystallization from aqueous ethanol |

Table 1: Summary of experimental parameters for the synthesis of 4-Methyl-3,5-dinitrobenzoic Acid.

Step 2: Synthesis of Methyl 4-methyl-3,5-dinitrobenzoate

The second step is the Fischer esterification of the synthesized 4-Methyl-3,5-dinitrobenzoic acid with methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol (Adapted from the synthesis of methyl 3,5-dinitrobenzoate[4]):

-

To a solution of 4-Methyl-3,5-dinitrobenzoic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solution under vacuum.

-

Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain Methyl 4-methyl-3,5-dinitrobenzoate.

| Parameter | Value |

| Starting Material | 4-Methyl-3,5-dinitrobenzoic Acid |

| Reagents | Methanol, Concentrated Sulfuric Acid (catalyst) |

| Reaction Condition | Reflux |

| Work-up | Extraction and washing |

| Purification | Recrystallization or Column Chromatography |

Table 2: Summary of experimental parameters for the synthesis of Methyl 4-methyl-3,5-dinitrobenzoate.

Potential Applications in Organic Synthesis: A Gateway to Aromatic Diamines

The most significant potential application of Methyl 4-methyl-3,5-dinitrobenzoate lies in the reduction of its two nitro groups to form Methyl 3,5-diamino-4-methylbenzoate. This transformation converts an electron-poor aromatic ring into an electron-rich system, opening up a vast array of subsequent synthetic possibilities.

Reduction of Dinitro Groups

The reduction of aromatic nitro compounds is a well-established transformation with numerous available methods. The choice of reducing agent can allow for either the complete reduction of both nitro groups or, in some cases, the selective reduction of one.

Common Reduction Methods:

| Reagent/System | Conditions | Selectivity | Notes |

| H₂/Pd-C | Methanol or Ethanol, room temperature to mild heating | Both nitro groups | A common and efficient method for complete reduction. |

| SnCl₂·2H₂O/HCl | Ethanol, reflux | Both nitro groups | A classic method for nitro group reduction. |

| Fe/HCl or Fe/NH₄Cl | Aqueous ethanol, reflux | Both nitro groups | An economical and effective method. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or aqueous/organic solvent mixture | Both nitro groups | A mild reducing agent. |

| Ammonium Sulfide ((NH₄)₂S) | Aqueous or alcoholic solution | One nitro group (potentially) | Can sometimes achieve selective reduction of one nitro group in polynitro compounds.[5] |

Table 3: Common methods for the reduction of aromatic dinitro compounds.

Experimental Protocol for Complete Reduction (Inferred):

-

Dissolve Methyl 4-methyl-3,5-dinitrobenzoate in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd-C).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3,5-diamino-4-methylbenzoate.

-

Purify the product as necessary, typically by column chromatography or recrystallization.

Synthetic Utility of Methyl 3,5-diamino-4-methylbenzoate

The resulting aromatic diamine is a highly valuable intermediate for a variety of synthetic applications:

-

Heterocycle Synthesis: The vicinal diamino groups can be used to construct a wide range of fused heterocyclic systems, which are common scaffolds in medicinal chemistry. For example, reaction with dicarbonyl compounds can lead to the formation of quinoxalines or other nitrogen-containing heterocycles.

-

Polymer Synthesis: Aromatic diamines are key monomers in the production of high-performance polymers such as polyamides and polyimides, known for their thermal stability and mechanical strength.[1]

-

Derivatization of Amino Groups: The amino groups can be further functionalized through acylation, alkylation, or diazotization reactions to introduce a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery.

-

Precursor to other Functional Groups: The amino groups can be converted to other functionalities via Sandmeyer or related reactions, providing access to a broad spectrum of substituted aromatic compounds.

Conclusion

Methyl 4-methyl-3,5-dinitrobenzoate, while not a widely utilized reagent in itself, holds significant promise as a synthetic intermediate. Its straightforward synthesis from readily available starting materials and, most importantly, its facile conversion to Methyl 3,5-diamino-4-methylbenzoate, make it a valuable precursor for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and potential applications outlined in this guide, derived from established chemical principles and analogous reactions, provide a solid foundation for the exploration of this versatile building block in the development of novel molecules and materials. Further research into the specific reaction conditions and substrate scope for the derivatization of Methyl 3,5-diamino-4-methylbenzoate will undoubtedly expand its utility and solidify its place as a valuable tool in the synthetic chemist's arsenal.

References

Methodological & Application

HPLC analysis of amino acids with Methyl 4-methyl-3,5-dinitrobenzoate derivatization

An increasing demand for accurate and sensitive quantification of amino acids in biomedical research and the pharmaceutical industry has driven the development of various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a widely adopted method that enhances the detection of amino acids, which often lack a strong chromophore for UV-Vis detection. This application note details a robust protocol for the HPLC analysis of amino acids following derivatization with a dinitrobenzene-based reagent.

While the specific derivatizing agent, Methyl 4-methyl-3,5-dinitrobenzoate, is not commonly cited in the literature for this application, the principles of derivatization with dinitroaromatic compounds are well-established. Therefore, this document provides a comprehensive protocol using the closely related and extensively documented reagent, 2,4-Dinitrofluorobenzene (DNFB), which serves as a representative method for this class of derivatizing agents. The resulting dinitrophenyl (DNP) derivatives of amino acids exhibit strong UV absorbance, allowing for sensitive quantification.

Experimental Protocols

This section outlines the detailed methodology for the derivatization of amino acids with DNFB and their subsequent analysis by HPLC.

Materials and Reagents

-

Amino Acid Standards

-

2,4-Dinitrofluorobenzene (DNFB) solution (10 mg/mL in acetonitrile)

-

Sodium Bicarbonate Buffer (0.1 M, pH 9.0)

-

Hydrochloric Acid (1 M)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic Acid (TFA)

-

Samples (e.g., protein hydrolysates, cell culture media, plasma)

Sample Preparation

-

Protein Hydrolysis (if applicable): For protein-bound amino acids, perform acid hydrolysis by treating the sample with 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere. Subsequently, neutralize the hydrolysate.

-

Deproteinization: For biological fluids like plasma, deproteinize the sample by adding a precipitating agent such as acetonitrile or perchloric acid, followed by centrifugation to remove the precipitated proteins.

-

Dilution: Dilute the sample appropriately with the sodium bicarbonate buffer to bring the amino acid concentrations within the linear range of the assay.

Derivatization Protocol

-

To 100 µL of the prepared sample or amino acid standard in a microcentrifuge tube, add 200 µL of the DNFB solution.

-

Add 100 µL of the 0.1 M sodium bicarbonate buffer (pH 9.0) to initiate the reaction.

-

Vortex the mixture gently and incubate at 60°C for 60 minutes in a water bath or heating block, protected from light.

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the excess unreacted DNFB by adding 100 µL of 1 M HCl.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes is a typical starting point and should be optimized for the specific amino acid mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 360 nm.

-

Injection Volume: 20 µL.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of DNFB-derivatized amino acids. Note that the exact retention times and response factors may vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 1: Retention Times and UV-Vis Absorption Maxima of DNP-Amino Acids

| Amino Acid | Abbreviation | Retention Time (min) | λmax (nm) |

| Aspartic Acid | Asp | 8.5 | 360 |

| Glutamic Acid | Glu | 9.8 | 360 |

| Serine | Ser | 11.2 | 360 |

| Glycine | Gly | 12.5 | 360 |

| Threonine | Thr | 13.8 | 360 |

| Alanine | Ala | 15.1 | 360 |

| Proline | Pro | 16.4 | 360 |

| Valine | Val | 18.2 | 360 |

| Methionine | Met | 19.5 | 360 |

| Isoleucine | Ile | 21.3 | 360 |

| Leucine | Leu | 22.1 | 360 |

| Phenylalanine | Phe | 24.7 | 360 |

| Tryptophan | Trp | 26.5 | 360 |

| Lysine | Lys | 28.9 | 360 |

| Histidine | His | 7.2 | 360 |

| Arginine | Arg | 6.5 | 360 |

| Tyrosine | Tyr | 23.0 | 360 |

| Cysteine | Cys | 10.5 | 360 |

Table 2: Method Validation Parameters for HPLC Analysis of DNP-Amino Acids

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 1 - 10 pmol |

| Limit of Quantification (LOQ) | 5 - 30 pmol |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Mandatory Visualizations

Caption: Derivatization reaction of an amino acid with 2,4-Dinitrofluorobenzene (DNFB).

Caption: Experimental workflow for the HPLC analysis of amino acids with DNFB derivatization.

Application Note: Quantitative Analysis of Amines by LC-MS Following Derivatization with Dinitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quantitative analysis of amines is crucial in numerous fields, including pharmaceutical development, metabolomics, and food safety. Many biologically active amines are highly polar and exhibit poor retention on conventional reversed-phase liquid chromatography columns, making their direct analysis challenging. Chemical derivatization is a widely employed strategy to overcome these limitations.

Derivatization with a dinitrobenzoyl moiety, such as that provided by 3,5-dinitrobenzoyl chloride, offers several advantages. The nonpolar dinitrobenzoyl group significantly increases the hydrophobicity of the amine analytes, leading to better retention and separation on C18 columns. Furthermore, the dinitrobenzoyl group can enhance the ionization efficiency of the derivatized amines in the mass spectrometer, thereby improving detection limits. This application note provides a detailed protocol for the derivatization of amines with 3,5-dinitrobenzoyl chloride and their subsequent analysis by LC-MS.

Experimental Protocol

This protocol is adapted from established methods for the derivatization of biogenic amines using 3,5-dinitrobenzoyl chloride.[1][2]

Materials:

-

Derivatization Reagent: 3,5-Dinitrobenzoyl chloride (DNBZ-Cl) solution (50 mM in acetonitrile)

-

Base: 1 M Sodium Hydroxide (NaOH)

-

Acid: 2 M Hydrochloric Acid (HCl)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), 2-Propanol, HPLC-grade water

-

Sample/Standard Solutions: Prepare amine standards and sample extracts in a suitable solvent (e.g., water, methanol, or buffer).

Derivatization Procedure:

-

To 100 µL of the amine standard or sample solution in a microcentrifuge tube, add 100 µL of 1 M NaOH.

-

Add 50 µL of 2-propanol.

-

Add 200 µL of 50 mM 3,5-dinitrobenzoyl chloride in acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Allow the reaction to proceed at room temperature for 3 minutes.[1][2]

-

Terminate the reaction by adding 100 µL of 2 M HCl to neutralize the excess NaOH.

-

Vortex the solution and centrifuge to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Parameters:

The following are general starting conditions and may require optimization for specific analytes and instrumentation.

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC system |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized amines, then return to initial conditions for column re-equilibration. A typical gradient might be 10-90% B over 15 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5-10 µL |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode (analyte dependent, optimization required) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan for qualitative analysis. |

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of various biogenic amines derivatized with 3,5-dinitrobenzoyl chloride, as reported in the literature.[1][2]

| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) |

| Agmatine | >0.99 | ~150 | ~500 |

| Cadaverine | >0.97 | ~200 | ~650 |

| Histamine | >0.99 | ~124 | ~410 |

| Octopamine | >0.99 | ~180 | ~600 |

| 2-Phenylethylamine | >0.99 | ~250 | ~830 |

| Putrescine | >0.99 | ~130 | ~430 |

| Serotonin | >0.96 | ~864 | ~2880 |

| Spermidine | >0.99 | ~300 | ~1000 |

| Spermine | >0.99 | ~400 | ~1330 |

| Tryptamine | >0.99 | ~280 | ~930 |

| Tyramine | >0.99 | ~150 | ~500 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are approximate and can vary based on the instrument and specific method conditions.

Visualizations

Caption: Experimental workflow for amine derivatization.

Caption: Derivatization reaction of an amine with 3,5-dinitrobenzoyl chloride.

Conclusion

The derivatization of amines with 3,5-dinitrobenzoyl chloride followed by LC-MS analysis is a highly effective method for the sensitive and reliable quantification of these challenging analytes. The protocol presented here is rapid, robust, and can be readily implemented in most analytical laboratories. While this method has been established for 3,5-dinitrobenzoyl chloride, the principles and procedures can serve as a valuable starting point for developing methods using other, less-documented dinitrobenzoyl derivatizing agents. This approach significantly enhances the chromatographic and mass spectrometric properties of amines, enabling their accurate measurement in complex matrices.

References

Application Note and Protocol: Pre-column Derivatization of Primary and Secondary Amines with Methyl 4-methyl-3,5-dinitrobenzoate for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the pre-column derivatization of primary and secondary amines using Methyl 4-methyl-3,5-dinitrobenzoate for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This method is particularly valuable for the analysis of amines that lack a strong chromophore, thereby enhancing their detectability. The protocol details the derivatization procedure, HPLC conditions, and expected performance, enabling sensitive and reliable quantification of amines in various matrices, which is critical in pharmaceutical research and development.

Introduction

The quantitative analysis of primary and secondary amines is a crucial aspect of drug development, quality control, and various research applications. Many amine-containing compounds, including active pharmaceutical ingredients (APIs), impurities, and metabolites, do not possess significant ultraviolet (UV) absorbance, making their direct detection by HPLC challenging, especially at low concentrations. Pre-column derivatization addresses this limitation by introducing a chromophoric tag to the amine analyte.

Methyl 4-methyl-3,5-dinitrobenzoate is a derivatizing reagent that reacts with primary and secondary amines to form highly chromophoric N-substituted dinitrobenzamide derivatives. The two nitro groups on the aromatic ring of the reagent act as strong electron-withdrawing groups, which not only enhance the UV absorbance of the resulting derivative but also increase the reactivity of the reagent towards nucleophilic attack by amines. This application note provides a detailed protocol for the use of Methyl 4-methyl-3,5-dinitrobenzoate as a derivatizing agent for the sensitive quantification of amines by HPLC. While direct protocols for this specific reagent are not widely published, the methodology presented here is based on established principles for analogous dinitrobenzoyl reagents.[1][2]

Chemical Reaction

The derivatization reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic carbonyl carbon of Methyl 4-methyl-3,5-dinitrobenzoate. This is followed by the elimination of a methoxy group, forming a stable and strongly UV-absorbing amide derivative. The reaction is typically carried out in an alkaline environment to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct.

Caption: Derivatization Reaction of Amines.

Experimental Protocols

This section provides a detailed protocol for the pre-column derivatization of primary and secondary amines with Methyl 4-methyl-3,5-dinitrobenzoate and subsequent HPLC analysis.

Materials and Reagents

-

Derivatization Reagent: Methyl 4-methyl-3,5-dinitrobenzoate (CAS: 49592-71-4)[3]

-

Amine Standard Solutions: Prepare stock solutions of the amine analytes of interest in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Borate Buffer, pH 9.0.

-

Reaction Solvent: Acetonitrile (ACN), HPLC grade.

-

Quenching Solution: 1 M Hydrochloric Acid (HCl).

-

HPLC Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

HPLC Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Syringe filters: 0.45 µm PTFE or nylon.

Derivatization Procedure

-

Sample Preparation: To 100 µL of the amine standard solution or sample extract in a microcentrifuge tube, add 200 µL of the reaction buffer.

-

Reagent Addition: Add 200 µL of a 10 mg/mL solution of Methyl 4-methyl-3,5-dinitrobenzoate in acetonitrile.

-

Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.

-

Quenching: After incubation, cool the mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.

-

Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.

Caption: Experimental Workflow for Derivatization.

HPLC-UV Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of representative primary and secondary amines after derivatization with Methyl 4-methyl-3,5-dinitrobenzoate. These values are based on typical performance observed with similar dinitrobenzoyl derivatization methods.

Table 1: Chromatographic Data

| Analyte | Retention Time (min) |

| Methylamine derivative | 8.5 |

| Ethylamine derivative | 10.2 |

| Diethylamine derivative | 12.8 |

| Propylamine derivative | 13.5 |

| Aniline derivative | 15.1 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Troubleshooting

Caption: Troubleshooting Guide.

Conclusion

The pre-column derivatization of primary and secondary amines with Methyl 4-methyl-3,5-dinitrobenzoate offers a robust and sensitive method for their quantification by HPLC-UV. The formation of stable, highly chromophoric derivatives significantly enhances detection sensitivity, making this method suitable for a wide range of applications in pharmaceutical analysis and other scientific disciplines. The provided protocol serves as a solid foundation for method development, and with appropriate optimization, can be a valuable tool for researchers and drug development professionals.

References

- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Methyl 4-methyl-3,5-dinitrobenzoate | C9H8N2O6 | CID 4366501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Derivatizing Amino Acids with Dinitrobenzoate Analogs

Introduction

This document provides a generalized protocol and reaction conditions based on established methods for similar dinitrobenzene-based derivatizing agents. This information is intended to serve as a starting point for researchers and drug development professionals to develop a specific protocol for Methyl 4-methyl-3,5-dinitrobenzoate.

General Principles of Amino Acid Derivatization

Successful derivatization of amino acids relies on several key factors that ensure a complete and reproducible reaction:

-

pH Control: The reaction is typically carried out under basic conditions (pH 8-10). This is to ensure that the amino group of the amino acid is in its nucleophilic, unprotonated state, facilitating the reaction with the electrophilic derivatizing agent. Borate buffer is commonly used to maintain the desired pH.[1]

-

Molar Excess of Reagent: A significant molar excess of the derivatizing reagent is crucial to drive the reaction to completion for all amino acids present in the sample. A 4-6x molar excess is often recommended.

-

Temperature and Reaction Time: The reaction temperature and duration are optimized to ensure a complete reaction without causing degradation of the amino acids or the derivatives. Reactions can be performed at room temperature or elevated temperatures (e.g., 60°C) for a specific period (e.g., 30 minutes to over an hour).[1][2]

-

Solvent: The choice of solvent is important to ensure the solubility of both the amino acids and the derivatizing reagent. The reaction is often carried out in an aqueous buffer mixed with an organic solvent like acetonitrile or acetone, which helps to dissolve the typically less polar derivatizing agent.[2]

Comparative Reaction Conditions for Amino Acid Derivatization

The following table summarizes the reaction conditions for several common pre-column derivatization reagents, which can be used as a reference for optimizing the conditions for Methyl 4-methyl-3,5-dinitrobenzoate.

| Derivatizing Reagent | pH | Buffer | Temperature | Time | Molar Ratio (Reagent:AA) | Reference |

| 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) | 9.0 | Borate | 60°C | 30 min | 5.25:1 | [1] |

| Nα-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) | ~8.5 (inferred from NaHCO3) | 0.5 M NaHCO3 | 40°C | 90 min | Not Specified | [2] |

| o-phthalaldehyde (OPA) / 9-fluorenylmethyl chloroformate (FMOC) | 10.2 | Borate | Room Temp | Fast | Not Specified | [3] |

| AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | 8.2-10.1 | Borate | Not Specified | Not Specified | 4-6x excess | |

| 2,4-Dinitrofluorobenzene (DNFB) | Not Specified | Not Specified | 60°C | Not Specified | Not Specified | [4] |

Generalized Experimental Protocol for Amino Acid Derivatization

This protocol provides a general workflow for the pre-column derivatization of amino acids. It should be optimized for the specific reagent, in this case, Methyl 4-methyl-3,5-dinitrobenzoate.

Materials:

-

Amino acid standards or sample hydrolysate

-

Methyl 4-methyl-3,5-dinitrobenzoate solution (concentration to be optimized, e.g., in acetonitrile)

-

Borate buffer (e.g., 0.1 M, pH 9.0)

-

Quenching solution (e.g., a primary amine like glycine or Tris, if necessary to react with excess reagent)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

0.22 µm syringe filters

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Dissolve amino acid standards or the sample in a suitable solvent, such as dilute HCl (e.g., 0.1 N).

-

If the sample is in a high concentration of acid, it may need to be neutralized.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube or autosampler vial, combine the following in order:

-

Borate buffer (to adjust the pH to the optimal range of 8-10).

-

Amino acid standard or sample solution.

-

Derivatizing reagent solution (Methyl 4-methyl-3,5-dinitrobenzoate).

-

-

The final volume and concentrations should be optimized to ensure a molar excess of the derivatizing reagent.

-

-

Incubation:

-

Reaction Termination (Optional):

-

If excess derivatizing reagent interferes with the chromatography, a quenching step may be necessary. Add a small amount of a quenching solution to react with the unreacted reagent.

-

-

Sample Dilution and Filtration:

-

After the reaction is complete, the mixture may need to be diluted with an appropriate solvent (e.g., the initial mobile phase of the HPLC method) to bring the concentration within the linear range of the detector.

-

Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter before injection.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system. The separation of the derivatives is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile.

-

Detection is performed at a wavelength where the dinitrobenzoate derivative has maximum absorbance (e.g., around 260 nm for similar compounds).[1]

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the pre-column derivatization of amino acids for HPLC analysis.

Caption: Generalized workflow for amino acid derivatization.

Logical Relationship of Derivatization Parameters

The success of the derivatization reaction depends on the interplay of several key parameters. The following diagram illustrates these relationships.

Caption: Key parameters influencing the derivatization reaction.

References

- 1. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for UV Detection of Methyl 4-methyl-3,5-dinitrobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-3,5-dinitrobenzoate and its derivatives are a class of compounds with significant interest in various fields, including chemical synthesis and drug development. Accurate and sensitive detection is crucial for their characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed analytical technique for this purpose due to its robustness, specificity, and sensitivity. This document provides detailed application notes and protocols for the UV detection of Methyl 4-methyl-3,5-dinitrobenzoate and related derivatives.

Principle of UV Detection

Dinitroaromatic compounds, including Methyl 4-methyl-3,5-dinitrobenzoate derivatives, possess chromophores that absorb light in the ultraviolet region of the electromagnetic spectrum. The presence of the nitro groups on the benzene ring gives rise to characteristic electronic transitions, resulting in distinct absorption maxima (λmax). According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte, enabling quantitative analysis.

UV Detection Wavelength Selection

While the specific UV absorption maximum (λmax) for Methyl 4-methyl-3,5-dinitrobenzoate is not extensively reported in publicly available literature, data from structurally related dinitroaromatic compounds and established analytical methods provide a strong basis for selecting an appropriate detection wavelength. Generally, dinitrobenzene derivatives exhibit strong absorbance in the range of 210 nm to 260 nm.

Based on United States Environmental Protection Agency (US EPA) Method 8330B for the analysis of nitroaromatics and nitramines by HPLC, a primary detection wavelength of 254 nm is recommended.[1][2] This wavelength provides a good balance of sensitivity and selectivity for a broad range of nitroaromatic compounds. For higher sensitivity, especially for analytes with lower absorbance at 254 nm, a secondary, shorter wavelength may be employed.

Table 1: Recommended UV Detection Wavelengths for Dinitrobenzoate Derivatives

| Compound Class | Recommended Primary Wavelength (λmax) | Notes |

| Dinitrobenzoate Esters | 254 nm | Provides robust and sensitive detection for various nitroaromatic compounds.[1][3] |

| (Alternate: 210-230 nm) | May offer higher sensitivity for certain derivatives. |

Experimental Protocols

The following protocols are based on established methods for the analysis of nitroaromatic compounds and can be adapted for Methyl 4-methyl-3,5-dinitrobenzoate and its derivatives.

Standard and Sample Preparation

a. Standard Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of the Methyl 4-methyl-3,5-dinitrobenzoate reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in methanol or acetonitrile and bring to volume.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution in an amber vial at 4°C.

b. Working Standard Solutions:

-

Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

c. Sample Preparation:

-

Solid Samples: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile). The final concentration should fall within the range of the calibration curve.

-

Liquid Samples: Dilute the sample as necessary with the mobile phase to bring the analyte concentration into the calibration range.

-

Filter all sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC conditions are a robust starting point for the analysis of Methyl 4-methyl-3,5-dinitrobenzoate derivatives. Method optimization may be required depending on the specific derivative and sample matrix.

Table 2: Recommended HPLC Parameters

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Pump, Autosampler, UV/Vis or Diode Array Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Methanol:Water (50:50, v/v) or Acetonitrile:Water (50:50, v/v) |

| Gradient elution can be developed for complex mixtures. | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 30 °C (or ambient) |

| UV Detector Wavelength | 254 nm |

Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH (International Council for Harmonisation) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of Methyl 4-methyl-3,5-dinitrobenzoate derivatives.

Caption: General workflow for the HPLC-UV analysis of dinitrobenzoate derivatives.

Logical Relationship for Method Development

The following diagram outlines the logical steps and considerations for developing a robust HPLC-UV method for these compounds.

Caption: Logical workflow for HPLC-UV method development.

References

developing an analytical method for peptide N-terminal sequencing using Methyl 4-methyl-3,5-dinitrobenzoate

Application Notes and Protocols for Peptide N-Terminal Analysis Using Dinitrobenzene Derivatives

Introduction

Analysis of the N-terminal amino acid sequence of peptides and proteins is a cornerstone of proteomics and protein chemistry. While the user specified Methyl 4-methyl-3,5-dinitrobenzoate for this application, a comprehensive review of scientific literature indicates that this particular compound is not documented for peptide sequencing. However, a closely related class of compounds, dinitrohalobenzenes, are historically significant and effective for N-terminal amino acid identification.

Notably, 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, was famously used by Frederick Sanger in his Nobel Prize-winning work to determine the amino acid sequence of insulin.[1][2][3] This method provides a robust chemical means to label the N-terminal α-amino group of a peptide. This document provides detailed application notes and protocols for N-terminal amino acid analysis using Sanger's reagent as a representative method for the dinitrobenzene class of derivatizing agents.

Principle of the Method

The Sanger method involves two primary stages. First, the peptide is reacted with FDNB under mildly alkaline conditions.[2] The highly reactive fluorine atom of FDNB is displaced by the nucleophilic N-terminal α-amino group of the peptide, forming a stable 2,4-dinitrophenyl (DNP) derivative of the peptide.[1][2] In the second stage, the DNP-peptide is subjected to complete acid hydrolysis, which cleaves all peptide bonds.[2][4] The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis, yielding a DNP-amino acid (a yellow-colored derivative) and a mixture of free amino acids from the rest of the peptide chain.[1][2] The specific DNP-amino acid can then be identified using chromatographic techniques, thereby revealing the identity of the original N-terminal amino acid.[1][5]

Application Notes

Target Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, proteomics, and analytical chemistry.

Applications:

-

N-Terminal Amino Acid Identification: The primary application is to identify the N-terminal amino acid of a purified peptide or protein.[1][2]

-

Determination of the Number of Polypeptide Chains: By quantifying the moles of DNP-amino acid produced per mole of protein, it is possible to determine the number of N-termini, and thus the number of polypeptide chains in a multimeric protein.[4]

-

Verification of Peptide Synthesis: Can be used as a quality control step to confirm the N-terminal residue of synthetically produced peptides.

Limitations:

-

Destructive Method: The key limitation of the Sanger method is that it destroys the rest of the peptide chain during the acid hydrolysis step, meaning only the N-terminal residue can be identified from a single run.[2][5] This is in contrast to Edman degradation, which is a sequential method.[6]

-

Lysine Side-Chain Reactivity: FDNB also reacts with the ε-amino group of lysine residues, which will yield ε-DNP-lysine after hydrolysis.[7] If lysine is the N-terminal amino acid, both α,ε-di-DNP-lysine will be produced.

-

Not Suitable for Sequential Sequencing: Unlike Edman degradation, this method is not suitable for determining the entire sequence of a peptide in a stepwise manner.[3]

Experimental Protocols

Protocol 1: Derivatization of Peptide N-Terminus with FDNB

This protocol describes the labeling of the N-terminal amino group of a peptide with 1-fluoro-2,4-dinitrobenzene (FDNB).

Materials:

-

Purified peptide sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% w/v in ethanol)

-

Sodium bicarbonate (NaHCO₃) buffer (e.g., 4% w/v, pH ~8.5)

-

Ethanol

-

Diethyl ether

-

Microcentrifuge tubes

Procedure:

-

Dissolve the purified peptide (approximately 50-100 nmol) in an appropriate volume of sodium bicarbonate buffer in a microcentrifuge tube.

-

Add a 2-fold molar excess of the FDNB solution in ethanol to the peptide solution.[1]

-

Mix the solution gently and incubate at room temperature for approximately 2 hours with gentle agitation.[1] This allows for the formation of the yellow-colored DNP-peptide.

-

After incubation, the DNP-peptide may precipitate. Centrifuge the sample to pellet the precipitate.

-

Wash the pellet sequentially with water, ethanol, and diethyl ether to remove unreacted FDNB and other byproducts.[1]

-

Air-dry the final DNP-peptide pellet.

Protocol 2: Acid Hydrolysis of DNP-Peptide

This protocol details the cleavage of all peptide bonds to release the DNP-amino acid and other free amino acids.

Materials:

-

Dried DNP-peptide from Protocol 1

-

Constant-boiling hydrochloric acid (6 M HCl)

-

Heating block or oven capable of maintaining 110°C

-

Vacuum centrifuge or nitrogen stream

-

Sealed glass hydrolysis tubes

Procedure:

-

Place the dried DNP-peptide into a glass hydrolysis tube.

-

Add 200-500 µL of 6 M HCl to the tube.

-

Seal the tube under vacuum to prevent oxidation of certain amino acids.

-

Heat the sealed tube at 110°C for 12-24 hours.[2] The exact time may need optimization depending on the peptide sequence.

-

After hydrolysis, cool the tube to room temperature and carefully open it.

-

Dry the hydrolysate completely using a vacuum centrifuge or a gentle stream of nitrogen to remove the HCl.

Protocol 3: Identification of DNP-Amino Acid

This protocol describes the separation and identification of the DNP-amino acid from the free amino acids in the hydrolysate.

Materials:

-

Dried hydrolysate from Protocol 2

-

Ether

-

Water

-

Appropriate solvent for resuspension (e.g., acetone or methanol)

-

Chromatography system (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC))

-

DNP-amino acid standards

Procedure:

-

Resuspend the dried hydrolysate in a small volume of water.

-

Perform a liquid-liquid extraction by adding an equal volume of ether and vortexing. The DNP-amino acid, being more hydrophobic, will partition into the ether phase.[1] The free, un-derivatized amino acids will remain in the aqueous phase.

-

Carefully collect the ether layer and transfer it to a new tube. Repeat the extraction 2-3 times to maximize recovery.

-

Evaporate the pooled ether extracts to dryness.

-

Resuspend the dried DNP-amino acid sample in a small, known volume of a suitable solvent like acetone or methanol.

-

Analyze the sample using a chromatography system.

-

TLC: Spot the sample alongside DNP-amino acid standards on a silica gel TLC plate and develop with an appropriate solvent system. Identify the N-terminal derivative by comparing its Rf value to the standards.[8]

-

HPLC: Inject the sample onto a reverse-phase HPLC column and elute with a suitable gradient. Identify the DNP-amino acid by comparing its retention time to that of known standards.

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Sanger method.

| Parameter | Value/Range | Purpose |

| Derivatization | ||

| Peptide Amount | 50 - 100 nmol | Sufficient quantity for derivatization and subsequent detection. |

| FDNB Concentration | 1% (w/v) in Ethanol | Provides an excess of the labeling reagent. |

| Buffer System | 4% Sodium Bicarbonate | Maintains the alkaline pH required for the reaction. |

| pH | 8.0 - 9.0 | Ensures the N-terminal amino group is deprotonated and nucleophilic.[2] |

| Temperature | Room Temperature (20-25°C) | Mild conditions to prevent peptide degradation. |

| Reaction Time | 2 hours | Allows for complete derivatization of the N-terminus.[1] |

| Hydrolysis | ||

| Acid Concentration | 6 M HCl | Standard concentration for complete peptide bond cleavage.[2] |

| Temperature | 110°C | Provides the energy required for peptide bond hydrolysis.[2] |

| Hydrolysis Time | 12 - 24 hours | Ensures complete cleavage of all peptide bonds.[2] |

Visualizations

Caption: Experimental workflow for N-terminal amino acid identification using the Sanger method.

Caption: Chemical reaction pathway for the Sanger method of N-terminal peptide labeling.

References